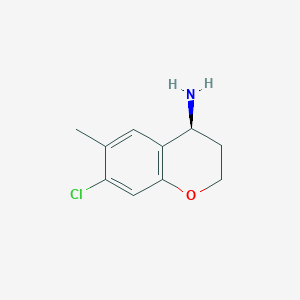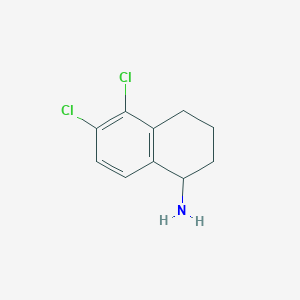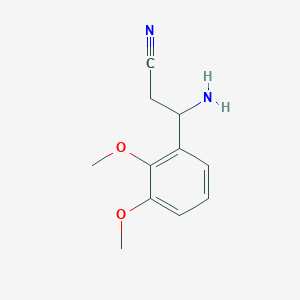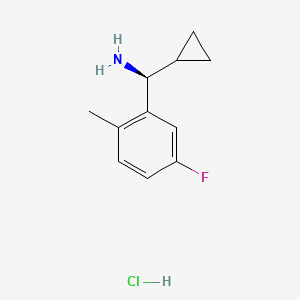
Methyl3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12FNO3·HCl It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and an amino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-hydroxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with methyl acetoacetate to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-3-(4-fluoro-2-hydroxyphenyl)propanoate
- Methyl 3-amino-3-(5-chloro-2-hydroxyphenyl)propanoate
- Methyl 3-amino-3-(5-bromo-2-hydroxyphenyl)propanoate
Uniqueness
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H12FNO3 |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)5-8(12)7-4-6(11)2-3-9(7)13/h2-4,8,13H,5,12H2,1H3 |
Clé InChI |
QWYDJKUUVMGCNN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=C(C=CC(=C1)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)



![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)




![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)



![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)
